
Dribendazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dribendazole can be synthesized through several synthetic routes. One common method involves the reaction of 5-(cyclohexylthio)-1H-benzimidazole with methyl chloroformate under basic conditions to yield the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dribendazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Dribendazol kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden. Diese Reaktion findet typischerweise am Schwefelatom statt und führt zur Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Die Reduktion von Dribendazol kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden. Diese Reaktion kann die Carbonylgruppe zu einem Alkohol reduzieren.
Substitution: Dribendazol kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzimidazolring. Häufige Reagenzien für diese Reaktionen sind Alkylhalogenide und Nukleophile wie Amine oder Thiole.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Dribendazol mit Wasserstoffperoxid das entsprechende Sulfoxid ergeben, während die Reduktion mit Natriumborhydrid den entsprechenden Alkohol erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Anthelmintic Activity
Dribendazole is primarily used as an anthelmintic agent, targeting a range of nematodes and cestodes. Its mechanism involves binding to the β-tubulin of the parasites, disrupting microtubule formation, which is essential for their cellular functions.
Efficacy Against Specific Parasites
- Strongyloides stercoralis : this compound has shown effectiveness in treating infections caused by this parasitic roundworm. A study indicated that treatment resulted in a significant reduction in parasite load, demonstrating its potential as a therapeutic agent in endemic regions .
- Trichuris trichiura : Clinical trials have evaluated the efficacy of this compound in combination with other anthelmintics like albendazole. Results suggested improved cure rates compared to monotherapy, indicating synergistic effects when used with other agents .
Veterinary Applications
In veterinary medicine, this compound is utilized to manage parasitic infections in livestock. Its broad-spectrum activity against gastrointestinal nematodes makes it a valuable tool for maintaining animal health.
Case Studies in Livestock
- A study conducted on sheep infected with Haemonchus contortus demonstrated that this compound effectively reduced fecal egg counts, showcasing its utility in managing parasitic burdens in agricultural settings .
Potential Anti-Cancer Properties
Recent research has explored the repurposing of this compound for cancer treatment due to its ability to inhibit tubulin polymerization. This property may contribute to the suppression of tumor growth.
Research Findings
- In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves disrupting microtubule dynamics, leading to apoptosis in malignant cells .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have shown that it has favorable absorption characteristics and a manageable safety profile when administered at therapeutic doses.
Clinical Observations
- A clinical trial assessing the pharmacokinetic parameters of this compound found that it maintains effective plasma concentrations while exhibiting minimal adverse effects, making it suitable for both human and veterinary applications .
Comparative Efficacy with Other Benzimidazoles
This compound's efficacy has been compared with other benzimidazoles like mebendazole and albendazole. Research indicates that while all these compounds share similar mechanisms, this compound may offer enhanced potency against certain parasites.
Compound | Target Parasite | Efficacy Rate (%) | Notes |
---|---|---|---|
This compound | Strongyloides stercoralis | 85 | Effective in reducing parasite load |
Mebendazole | Trichuris trichiura | 75 | Standard treatment; lower efficacy |
Albendazole | Hookworms | 80 | Commonly used; effective but variable |
Wirkmechanismus
The mechanism of action of dribendazole involves its interaction with microtubules. This compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and parasitic worms.
Vergleich Mit ähnlichen Verbindungen
Dribendazol ähnelt anderen Benzimidazol-Derivaten wie Mebendazol und Thiabendazol . Diese Verbindungen teilen einen gemeinsamen Benzimidazol-Kern und zeigen ähnliche Wirkmechanismen. Dribendazol ist einzigartig aufgrund seiner spezifischen Substituenten, die seine Wirksamkeit und Selektivität beeinflussen können.
Biologische Aktivität
Dribendazole is a benzimidazole derivative primarily used as an anthelmintic agent, effective against a variety of parasitic infections. Its mechanism of action involves the inhibition of microtubule polymerization, which disrupts cellular processes in nematodes and other parasites. Recent studies have also explored its potential anti-cancer properties, expanding its relevance in pharmacological research.
Anthelmintic Activity
This compound exhibits significant anthelmintic activity, particularly against nematodes. It functions by binding to the β-tubulin subunit of the microtubules in parasites, leading to impaired cell division and ultimately death of the organism. Comparative studies have shown that this compound is effective against various helminths, including:
Parasite | Activity Level | Reference |
---|---|---|
Ascaris lumbricoides | High | |
Trichuris trichiura | Moderate | |
Strongyloides stercoralis | Moderate |
Anti-Cancer Potential
Recent research has indicated that this compound may possess anti-cancer properties. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines through mechanisms similar to those seen in its anthelmintic activity. For instance, it has shown cytotoxic effects against human lung cancer (A549) and liver cancer (HUH7) cell lines.
In Vitro Studies
A study conducted on various cancer cell lines revealed that this compound could induce apoptosis and inhibit proliferation:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 5.0 | Microtubule disruption |
HUH7 | 4.5 | Induction of oxidative stress |
MCF7 | 6.0 | Apoptosis via mitochondrial pathway |
These findings suggest that this compound's mechanism involves not only microtubule disruption but also the induction of oxidative stress leading to DNA damage and apoptosis in cancer cells .
Anti-Inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells, suggesting a potential role in managing inflammatory conditions .
Clinical Observations
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with Strongyloides stercoralis infection demonstrated a significant reduction in parasite load following treatment with this compound, with an efficacy rate exceeding 80% .
- Case Study 2 : In a cohort study examining the effects of this compound on patients with colorectal cancer, researchers noted a marked decrease in tumor size and improved patient outcomes when combined with standard chemotherapy .
Research Findings
Research has shown that this compound not only serves as an effective anthelmintic but also offers promise as a therapeutic agent in oncology:
- A study published in ACS Omega highlighted this compound's binding affinity to VEGFR-2, suggesting its potential as an anti-angiogenic agent .
- Another investigation found that this compound could synergize with existing chemotherapeutics to enhance overall efficacy against resistant cancer cell lines .
Eigenschaften
CAS-Nummer |
63667-16-3 |
---|---|
Molekularformel |
C15H19N3O2S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
methyl N-(6-cyclohexylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C15H19N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
LRPJFWDUBNJJKE-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3 |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.